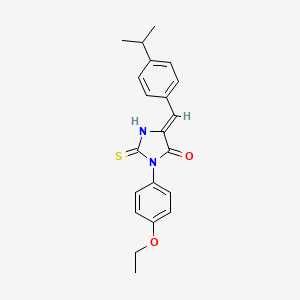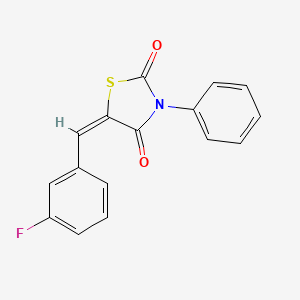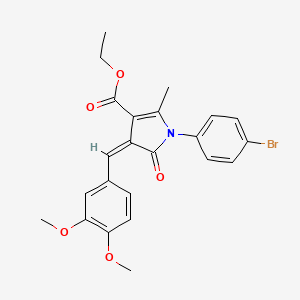
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate, also known as MPSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of imidoesters and is widely used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate has been extensively studied for its potential applications in drug discovery and development. It is widely used as a reagent in organic synthesis to prepare various derivatives of this compound. These derivatives have shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes. This compound derivatives have also been studied for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives is not fully understood. However, it is believed that they act by inhibiting the activity of specific enzymes or receptors in the body. For instance, this compound derivatives have been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the development of Alzheimer's disease. This compound derivatives have also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin.
Biochemical and Physiological Effects:
This compound and its derivatives have shown several biochemical and physiological effects in various studies. For instance, this compound derivatives have been shown to possess antioxidant activity, which can protect cells from oxidative damage. They have also been shown to possess anti-inflammatory activity, which can reduce inflammation in the body. Additionally, this compound derivatives have been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives have several advantages for lab experiments. They are readily available and easy to synthesize. They are also stable and can be stored for a long time without degradation. However, they also have some limitations. For instance, this compound and its derivatives can be toxic to cells at high concentrations. Therefore, it is important to use them at appropriate concentrations to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives. One potential direction is to investigate their potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Another potential direction is to study their potential applications in the treatment of microbial infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its derivatives and to optimize their properties for specific applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is widely used as a reagent in organic synthesis and has shown promising results in the treatment of several diseases. Further studies are needed to understand its mechanism of action and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate involves the reaction of 4-methoxyphenyl isocyanate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with benzenecarboxylic acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) (Z)-N-(benzenesulfonyl)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-17-12-14-18(15-13-17)25-20(16-8-4-2-5-9-16)21-26(22,23)19-10-6-3-7-11-19/h2-15H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJSLDHDNJMOJ-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)
![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)

